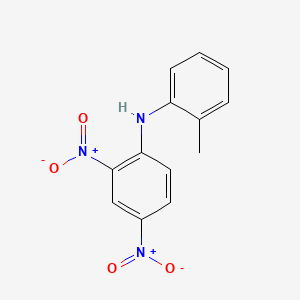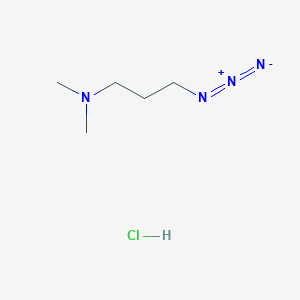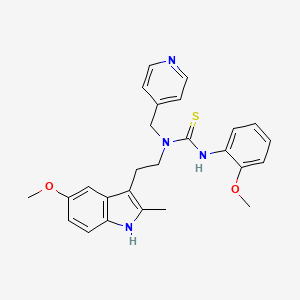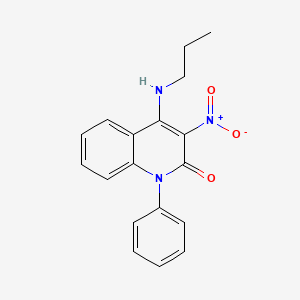
N-(2-Methylphenyl)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylphenyl)-2,4-dinitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 2-methylphenyl group attached to a 2,4-dinitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 2-methylaniline to form 2-methyl-2,4-dinitroaniline, which is then reacted with aniline under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of N-(2-Methylphenyl)-2,4-dinitroaniline often involves large-scale nitration processes followed by purification steps to ensure the compound’s purity. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in these processes include nitric acid and sulfuric acid for nitration, and various solvents for purification .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-2,4-dinitroaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Major Products Formed
Oxidation: Various oxidation products, including nitroso and nitro derivatives.
Reduction: Corresponding amines and other reduced forms.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
N-(2-Methylphenyl)-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylphenyl)-N′-(2-methylphenyl)thiourea: Another compound with a similar structure but different functional groups.
N-(2-Methylphenyl)-N,N-dimethylurea: A related compound with different substituents on the nitrogen atom.
Uniqueness
N-(2-Methylphenyl)-2,4-dinitroaniline is unique due to its specific combination of a 2-methylphenyl group and 2,4-dinitroaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
IUPAC Name |
N-(2-methylphenyl)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9-4-2-3-5-11(9)14-12-7-6-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGDEODYIMUSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
964-75-0 |
Source


|
| Record name | 2,4-DINITRO-2'-METHYLDIPHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2885653.png)
![N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885654.png)


![2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B2885658.png)
![6-bromo-3-fluoro-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2885661.png)

![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2885665.png)
![7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2885669.png)


![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2885673.png)
![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)
